molecular formula C22H23ClN2O3S2 B250111 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide

Número de catálogo B250111
Peso molecular: 463 g/mol
Clave InChI: NRRMJJHDVUAOCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

Mecanismo De Acción

3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide binds irreversibly to the active site of BTK, preventing its phosphorylation and subsequent downstream signaling. This leads to inhibition of B-cell activation and proliferation, ultimately resulting in apoptosis of malignant B-cells.
Biochemical and physiological effects:
3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide has been shown to selectively target BTK, with minimal effects on other kinases. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and low clearance rates. In preclinical studies, 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide has been shown to induce tumor regression and prolong survival in animal models of B-cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide in lab experiments is its specificity for BTK, allowing for targeted inhibition of B-cell receptor signaling. However, one limitation is the potential for off-target effects, as with any small molecule inhibitor. Additionally, the irreversible binding of 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide to BTK may limit its use in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research involving 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide. One area of interest is the development of combination therapies, as BTK inhibitors have shown synergy with other targeted agents in preclinical studies. Additionally, further investigation is needed to determine the optimal dosing and scheduling of 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide in clinical trials. Finally, the potential for resistance to BTK inhibitors, as seen with other targeted therapies, highlights the need for ongoing research into alternative treatment strategies.

Métodos De Síntesis

3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide can be synthesized using a multi-step process involving the coupling of a benzothiophene derivative with a sulfonyl chloride intermediate, followed by the addition of a cyclohexylamine group and subsequent chlorination. The final product is obtained through purification and isolation steps.

Aplicaciones Científicas De Investigación

3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and suppression of B-cell receptor signaling.

Propiedades

Fórmula molecular

C22H23ClN2O3S2

Peso molecular

463 g/mol

Nombre IUPAC

3-chloro-N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O3S2/c1-25(16-7-3-2-4-8-16)30(27,28)17-13-11-15(12-14-17)24-22(26)21-20(23)18-9-5-6-10-19(18)29-21/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26)

Clave InChI

NRRMJJHDVUAOCT-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

SMILES canónico

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.